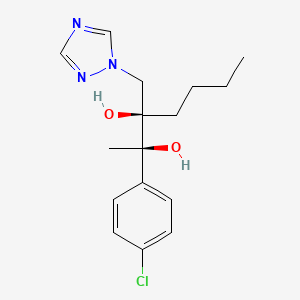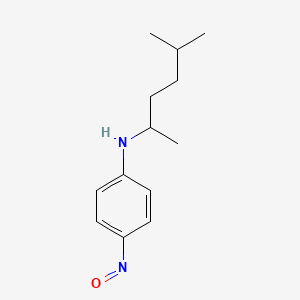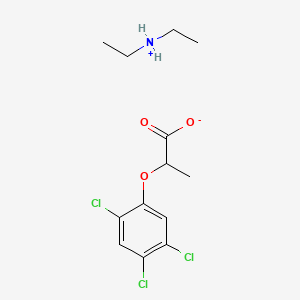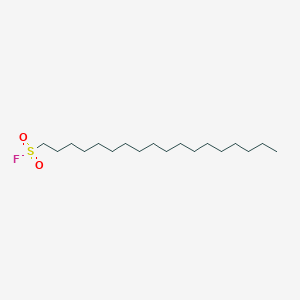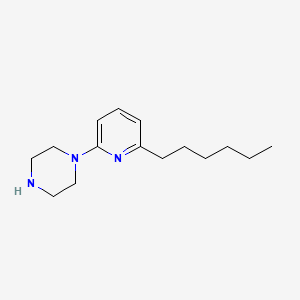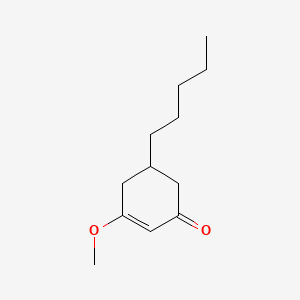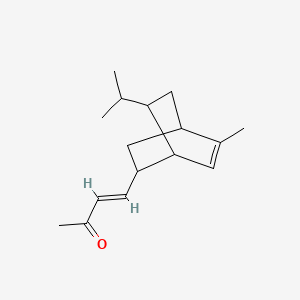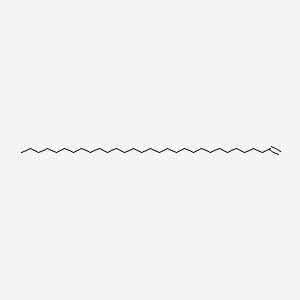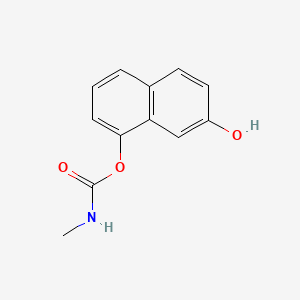
1,7-Naphthalenediol, 1-(methylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Naphthalenediol, 1-(methylcarbamate) is an organic compound with the molecular formula C12H11NO3. It is a derivative of naphthalene, featuring two hydroxyl groups at positions 1 and 7, and a methylcarbamate group at position 1. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthalenediol, 1-(methylcarbamate) typically involves the following steps:
Starting Material: The synthesis begins with 1,7-naphthalenediol.
Carbamoylation: The hydroxyl group at position 1 is reacted with methyl isocyanate under controlled conditions to form the methylcarbamate group. This reaction is usually carried out in the presence of a catalyst such as a tertiary amine or a metal salt.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure 1,7-Naphthalenediol, 1-(methylcarbamate).
Industrial Production Methods
In an industrial setting, the production of 1,7-Naphthalenediol, 1-(methylcarbamate) follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 1,7-naphthalenediol are reacted with methyl isocyanate in industrial reactors.
Catalysis: Industrial catalysts are used to enhance the reaction rate and yield.
Purification: The product is purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Naphthalenediol, 1-(methylcarbamate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,7-Naphthalenediol, 1-(methylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,7-Naphthalenediol, 1-(methylcarbamate) involves its interaction with specific molecular targets. The hydroxyl groups and the methylcarbamate group can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
1,7-Naphthalenediol, 1-(methylcarbamate) can be compared with other similar compounds such as:
1,5-Naphthalenediol: Lacks the methylcarbamate group and has different reactivity and applications.
1,8-Naphthalenediol: Similar structure but different positions of hydroxyl groups, leading to different chemical properties.
2,7-Naphthalenediol: Another isomer with different reactivity and applications.
The uniqueness of 1,7-Naphthalenediol, 1-(methylcarbamate) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
32263-67-5 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
(7-hydroxynaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H11NO3/c1-13-12(15)16-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15) |
Clave InChI |
MWFPJXFGVRYNGZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=CC2=C1C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


